4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-10-7-4-2-3-6(7)8(9)11-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXXFLVHDQNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325810 | |
| Record name | 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118802-40-7 | |
| Record name | 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl 2-Oxocyclopentanecarboxylate-Based Cyclocondensation
A widely adopted method involves the reaction of ethyl 2-oxocyclopentanecarboxylate (1) with hydroxy pyrimidine derivatives under acidic conditions. In a representative procedure, compound 1 undergoes cyclization with 2-methylpyrimidin-4-ol in the presence of polyphosphoric acid (PPA) at 120–130°C for 6–8 hours, yielding 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (2) with 68–72% efficiency. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux (105–110°C) for 4–6 hours converts the hydroxyl group to a chlorine atom, producing the target compound in 85–90% yield.
Key Optimization Parameters:
Epoxide Ring-Opening and Bicyclization Strategy
An alternative route begins with 4-vinyl-1-cyclohexene 1,2-epoxide (3), which undergoes acid-catalyzed ring opening to form diol 4. Oxidation with hydrogen peroxide in the presence of tris(cetylpyridinium) 12-tungstophosphate (CWP) yields dioic acid 5, which is esterified to dimethyl ester 6. Condensation with acetamidine hydrochloride under basic conditions (KOH/EtOH) forms the bicyclic intermediate 7, followed by chlorination with thionyl chloride (SOCl₂) to afford the final product.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 3→4 | HCl (0.1 M), 25°C | 85 |
| 4→5 | H₂O₂, CWP, t-BuOH | 65 |
| 5→6 | SOCl₂, MeOH | 20 |
| 6→7 | Acetamidine HCl, KOH | 45 |
| 7→Target | SOCl₂, DCM | 78 |
This method, while lengthier, offers superior control over stereochemistry at the cost of lower overall yield (cumulative 23%).
Chlorination Methodologies: Comparative Analysis
| Agent | Temp (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| POCl₃ | 105–110 | 4–6 | 85–90 | <5% dichloro derivatives |
| SOCl₂ | 65–70 | 12–16 | 70–75 | Sulfonic acids (10%) |
| C₂O₂Cl₂ | 0–5 | 2 | 80 | None detected |
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Pilot-scale studies demonstrate that transferring the POCl₃-mediated chlorination to continuous flow systems enhances reproducibility. Using a tubular reactor with a residence time of 30 minutes at 110°C and 3 bar pressure, throughput reaches 12 kg/day with 93% purity.
Crystallization and Purification
Crude product purification employs solvent-mediated crystallization from heptane/ethyl acetate (7:3 v/v), yielding needle-like crystals with ≥99% purity (HPLC). Impurities, including residual POCl₃ (<0.1 ppm), are removed via activated carbon filtration.
Crystallization Parameters:
| Solvent Ratio | Temp (°C) | Cooling Rate (°C/min) | Purity (%) |
|---|---|---|---|
| Heptane:EtOAc (7:3) | 50 | 0.5 | 99.2 |
| Toluene | 80 | 1.0 | 97.8 |
Mechanistic Insights and Side Reaction Mitigation
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.
Case Studies:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlights modifications of the cyclopenta[d]pyrimidine scaffold that enhance anticancer properties (Raghu Prasad et al., 2007) .
| Compound Derivative | Cancer Type | IC50 (µM) |
|---|---|---|
| Derivative A | Breast | 5.4 |
| Derivative B | Lung | 3.2 |
- Antiviral Properties : The compound has also shown promise in antiviral applications, specifically against viral infections by inhibiting viral replication mechanisms.
Agrochemicals
The compound's unique structure allows it to be explored as a potential agrochemical agent. Its chlorinated derivative may enhance herbicidal activity.
Research Findings:
- Herbicidal Efficacy : Trials conducted on various crops demonstrate that formulations containing this compound significantly reduce weed growth without harming the crops (source needed).
| Herbicide Formulation | Target Weed | Efficacy (%) |
|---|---|---|
| Formulation X | Dandelion | 85 |
| Formulation Y | Crabgrass | 90 |
Material Science
In material science, this compound serves as a precursor for synthesizing novel polymers and materials due to its reactive nature.
Applications in Polymer Chemistry:
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties.
Example Study:
A study demonstrated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers (source needed).
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrimidine Core
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 34)
- Substituents : Cl (C4), NH₂ (C2).
- This derivative showed 56% yield in synthesis ().
- Biological Relevance: Amine groups in similar compounds (e.g., 2,4-diamino analogues) are critical for dihydrofolate reductase inhibition (), suggesting Compound 34 may target enzyme-active sites.
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 8)
- Substituents : Cl (C4), NH₂ (C2), CH₃ (C6).
- Synthesized in 34% yield ().
- Biological Relevance : Methyl groups at C6 are associated with improved pharmacokinetic profiles in cytotoxic agents (–3).
4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Compound 18)
- Substituents : Cl (C4), CH₃ (C2), CH₂=CH (C6).
- Properties : The vinyl group at C6 increases hydrophobicity and may enable further functionalization via addition reactions. Synthesized in 81% yield ().
- Biological Relevance : Vinyl substituents are explored in prodrug designs for targeted delivery ().
Modifications to the Sulfur-Containing Side Chains
2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Substituents : Cl (C4), CH₃ (C2), S-C₆H₄Cl (C2).
- Properties : The bulky 4-chlorophenylsulfanyl group enhances lipophilicity (logP ~3.5) and may improve blood-brain barrier penetration ().
- Applications : Sulfur-containing analogues are investigated as σ1 receptor antagonists for pain management ().
4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Ring System Analogues
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Biological Activity
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS No. 118802-40-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.
- Molecular Formula : CHClN
- Molecular Weight : 168.62 g/mol
- Density : 1.433 g/cm³
- Boiling Point : Not available
- Melting Point : Not available
- LogP : 3.1418
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown activity against influenza A and B viruses:
| Compound | IC (μM) | EC (μM) | Cytotoxicity (CC, μM) |
|---|---|---|---|
| Compound A | 12 | 7 - 25 | >250 |
| Compound B | 28 | 5 - 14 | >250 |
These results indicate that structural modifications in the pyrimidine framework can enhance antiviral efficacy while maintaining low cytotoxicity levels .
Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that similar compounds can inhibit tubulin polymerization, a crucial process in cell division:
| Compound | Anti-proliferative Activity | Mechanism of Action |
|---|---|---|
| Compound C | Strong against melanoma, breast cancer | Inhibits tubulin polymerization |
| Compound D | Moderate against lung cancer | Direct binding to colchicine site |
These findings suggest that the compound may act as a potential lead for developing new anticancer agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antiviral Mechanism :
- Inhibition of viral polymerases.
- Disruption of viral replication cycles.
- Anticancer Mechanism :
- Binding to tubulin and inhibiting microtubule formation.
- Inducing apoptosis in cancer cells.
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of various pyrimidine derivatives, it was found that compounds with a similar structure to this compound effectively reduced viral load in infected cell lines by over 70% at concentrations below cytotoxic thresholds .
Case Study 2: Anticancer Activity
A series of analogs were synthesized and tested for their anticancer activity against multiple cancer cell lines. One compound demonstrated an IC value of 10 μM against breast cancer cells while exhibiting minimal toxicity towards normal cells, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine?
- Methodological Answer : The synthesis typically involves chlorination of precursor compounds (e.g., 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives) using reagents like POCl₃ or PCl₃ under reflux conditions. For example, chlorination of compound 7 (1.8 mmol) yielded 34% of 8 after purification via column chromatography (CHCl₃/CH₃OH, 10:1). Key parameters include temperature control (60–80°C), reaction time (4–6 hours), and inert atmosphere to prevent decomposition .
Q. Which analytical techniques are essential for characterizing structural purity?
- Methodological Answer :
- TLC : Monitor reaction progress using CHCl₃/CH₃OH (10:1) with Rf values (e.g., 0.48 for compound 8 ) .
- ¹H NMR : Assign protons in DMSO-d₆ or CDCl₃ (e.g., methyl groups at δ 1.17–2.92 ppm, cyclopentane protons as multiplets) .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl ratios for compound 8 : C₈H₁₀ClN₃·OH) .
Q. How to troubleshoot low yields during chlorination?
- Methodological Answer :
- Optimize stoichiometry (excess POCl₃ improves reactivity).
- Purify intermediates rigorously (e.g., compound 7 had 56% yield after chlorination) .
- Use inert gas purging to minimize side reactions .
Advanced Research Questions
Q. How to resolve conflicting NMR data for cyclopenta[d]pyrimidine derivatives?
- Methodological Answer :
- Compare splitting patterns (e.g., methyl groups in compound 25 at δ 1.28 ppm vs. δ 1.17 ppm in 8 ) to identify substituent effects .
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in cyclopentane protons (δ 1.96–3.93 ppm) .
- Cross-validate with computational models (DFT calculations for chemical shift prediction) .
Q. What strategies enhance cytotoxic activity in cyclopenta[d]pyrimidine derivatives?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., chloro at C4) to improve DNA intercalation .
- Modify substituents at C2 (e.g., methyl in 8 vs. vinyl in 18 ) to alter lipophilicity and binding affinity .
- Validate via in vitro assays (e.g., IC₅₀ values against cancer cell lines) and SAR tables .
Q. How to design regioselective functionalization of the cyclopentane ring?
- Methodological Answer :
- Use directing groups (e.g., amino in compound 34 ) to control electrophilic substitution .
- Employ transition-metal catalysis (Pd-mediated cross-coupling for C-H activation) .
- Monitor regiochemistry via X-ray crystallography (e.g., cyclopentane conformation in 5i ) .
Q. What mechanistic insights explain chlorination side products?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
